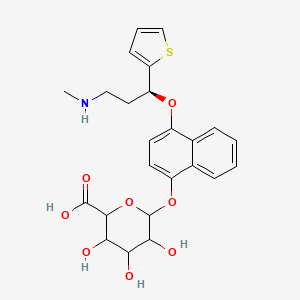
4-Hydroxy Duloxetine beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Duloxetine beta-D-Glucuronide: is a metabolite of Duloxetine, a serotonin and norepinephrine reuptake inhibitor (SNRI) commonly used as an antidepressant. This compound is formed through the metabolism of Duloxetine by cytochrome P450 enzymes, followed by glucuronidation [2][2]. It is an inactive metabolite, meaning it does not exert the same pharmacological effects as its parent compound, Duloxetine[2][2].
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Duloxetine beta-D-Glucuronide involves the hydroxylation of Duloxetine followed by glucuronidation. The hydroxylation is typically catalyzed by cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6[2][2]. The glucuronidation process involves the addition of a glucuronic acid moiety to the hydroxylated Duloxetine, facilitated by UDP-glucuronosyltransferases[2][2].
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, ensuring optimal conditions for enzyme activity, such as temperature, pH, and substrate concentration[2][2].
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Duloxetine beta-D-Glucuronide primarily undergoes metabolic reactions rather than chemical reactions in a laboratory setting. The key reactions include:
Hydroxylation: Catalyzed by cytochrome P450 enzymes.
Glucuronidation: Facilitated by UDP-glucuronosyltransferases[][2].
Common Reagents and Conditions:
Hydroxylation: Requires cytochrome P450 enzymes, NADPH, and oxygen.
Glucuronidation: Requires UDP-glucuronic acid and UDP-glucuronosyltransferases[][2].
Major Products: The major product of these reactions is this compound itself[2][2].
Scientific Research Applications
Chemistry: In chemistry, 4-Hydroxy Duloxetine beta-D-Glucuronide is used as a reference standard for studying the metabolism of Duloxetine and other similar compounds[2][2].
Biology: In biological research, this compound helps in understanding the metabolic pathways and the role of cytochrome P450 enzymes and UDP-glucuronosyltransferases in drug metabolism[2][2].
Medicine: In medicine, it is used to study the pharmacokinetics and pharmacodynamics of Duloxetine, aiding in the development of better therapeutic strategies[2][2].
Industry: In the pharmaceutical industry, this compound is used in quality control and drug testing to ensure the safety and efficacy of Duloxetine-containing medications[2][2].
Mechanism of Action
As an inactive metabolite, 4-Hydroxy Duloxetine beta-D-Glucuronide does not exert pharmacological effects. Instead, it is a product of the metabolic breakdown of Duloxetine. The parent compound, Duloxetine, inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission . The metabolism of Duloxetine to this compound involves cytochrome P450 enzymes (CYP1A2 and CYP2D6) and UDP-glucuronosyltransferases[2][2].
Comparison with Similar Compounds
Duloxetine: The parent compound, a serotonin and norepinephrine reuptake inhibitor.
4-Hydroxy Duloxetine: The intermediate metabolite before glucuronidation[][2].
Other Glucuronides: Similar glucuronide metabolites of other drugs, such as Carvedilol beta-D-Glucuronide.
Uniqueness: 4-Hydroxy Duloxetine beta-D-Glucuronide is unique due to its specific formation pathway involving both hydroxylation and glucuronidation. This dual-step metabolic process distinguishes it from other metabolites that may only undergo one type of modification[2][2].
Properties
Molecular Formula |
C24H27NO8S |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H27NO8S/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30)/t17-,19?,20?,21?,22?,24?/m0/s1 |
InChI Key |
OBIZFSZXDHWUJZ-OEZVFISHSA-N |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


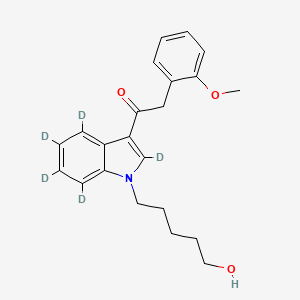
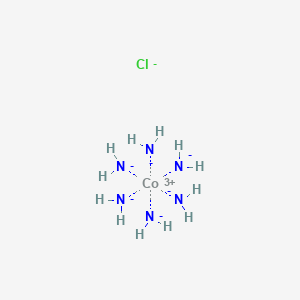
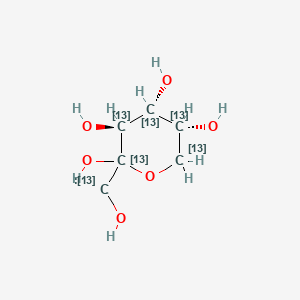
![3-[(2S,4S,5R)-5,6-dichloro-2,4-dimethylhexanoyl]-5,6-dimethoxy-1H-pyridine-2,4-dione](/img/structure/B12351539.png)
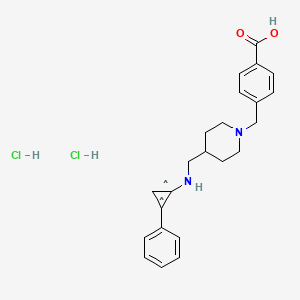

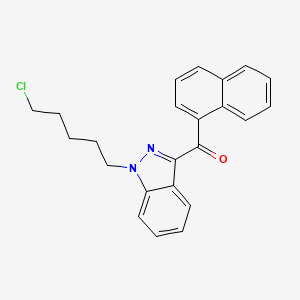
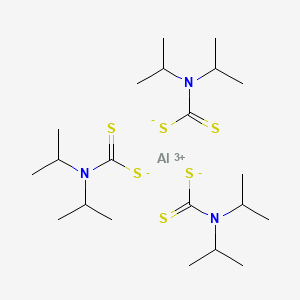
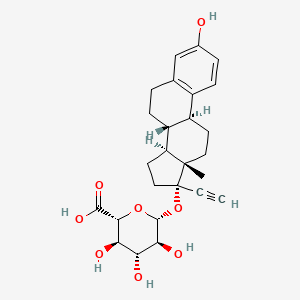
![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12351581.png)

![[1,1'-Binaphthalene]-2,2'-diol, 5,5',6,6',7,7',8,8'-octahydro-, (1S)-](/img/structure/B12351590.png)
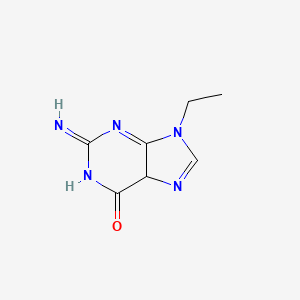
![diazanium;2-[dithiocarboxy(methyl)amino]acetate](/img/structure/B12351596.png)
